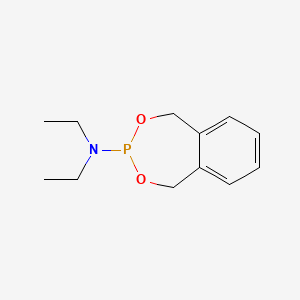

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine

Overview

Description

“N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine” is a phosphitylating reagent used for organic reactions . It is also known as “o-Xylylene N,N-diethylphosphoramidite” and is used as a building block in chemical synthesis .

Synthesis Analysis

This compound may be synthesized from DIETHYLPHOSPHORAMIDOUS DICHLORIDE and 1,2-Benzenedimethanol . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Molecular Structure Analysis

The molecular formula of “this compound” is C12H18NO2P . The molecular weight is 239.25 .Chemical Reactions Analysis

As a phosphitylating reagent, “this compound” is involved in various organic reactions . It has been used in the synthesis of bicyclic glycosyl phosphite, pentakis (o-xylylene phosphate), and o-xylylene alkyl phosphites .Physical And Chemical Properties Analysis

The boiling point of “this compound” is 95-96 °C at 0.1 mmHg . The density is 1.109 g/mL at 25 °C . The refractive index is n 20/D 1.541 . It is soluble in THF .Scientific Research Applications

Photochemical Release of Amines

Wang, Devalankar, and Lu (2016) studied the release of primary, secondary, and tertiary amines through the photochemical cleavage of the benzylic C-N bond in the 3-(diethylamino)benzyl (DEABn) group. They found that primary and secondary amines yield high outputs in methanol, while tertiary amines produce better results in MeCN/water, minimizing undesired side reactions (Wang, Devalankar, & Lu, 2016).

Synthesis of Fused Heterocyclic Systems

Kušar, Svete, and Stanovnik (1996) explored the reactions of diethyl N,N-dimethylaminomethylenemalonate with various nucleophiles, leading to the synthesis of fused heterocyclic systems like azino- or azolopyrimidinones and quinolizines. This research demonstrates the compound's utility in creating complex organic structures (Kušar, Svete, & Stanovnik, 1996).

Solid-phase Synthesis of Diazepinones

Fülöpová, Gúcky, Grepl, and Soural (2012) described the solid-phase synthesis of diazepinones, using various primary amines and acid-labile linkers on a polystyrene resin. This process showcases the role of similar compounds in solid-phase organic synthesis (Fülöpová et al., 2012).

Three-Component Reaction Studies

Miszczyk, Turowska-Tyrk, Kafarski, and Chmielewska (2017) studied the reaction between benzyl amines, triethyl orthoformate, and diethyl phosphite, highlighting how reaction conditions and substrate structures affect the outcome. This research emphasizes the compound's relevance in multi-component chemical reactions (Miszczyk et al., 2017).

Synthesis of Benzodioxaphosphepine Oxides

Haranath et al. (2005) synthesized novel 3 substituted 1,5-dihydro-2,4,3-benzodioxaphosphepine 3-oxides and evaluated their antimicrobial activity, demonstrating the potential biomedical applications of these compounds (Haranath et al., 2005).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of o-Xylylene N,N-diethylphosphoramidite is organic reactions where it acts as a phosphitylating reagent . It is used in the synthesis of various compounds, contributing to the formation of phosphorus-containing bonds .

Mode of Action

As a phosphitylating reagent, o-Xylylene N,N-diethylphosphoramidite interacts with its targets by donating a phosphityl group . This results in the formation of phosphorus-containing bonds, which are crucial in the synthesis of various organic compounds .

Biochemical Pathways

It is known to be involved in the synthesis of bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Pharmacokinetics

It is soluble in tetrahydrofuran (thf) , which suggests that it may have good bioavailability when administered in suitable formulations.

Result of Action

The primary result of the action of o-Xylylene N,N-diethylphosphoramidite is the formation of phosphorus-containing bonds in organic reactions . This leads to the synthesis of various organic compounds, including bicyclic glycosyl phosphite pentakis and o-xylylene alkyl phosphites .

Action Environment

It is known that the compound should be stored in a cool, dry place with good ventilation , suggesting that temperature, humidity, and air circulation may affect its stability and efficacy.

Biochemical Analysis

Biochemical Properties

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine plays a significant role in biochemical reactions as a phosphitylating reagent. It interacts with various enzymes and proteins, facilitating the formation of phosphoramidite linkages. This compound is involved in the synthesis of bicyclic glycosyl phosphite and pentakis(o-xylylene phosphate), which are crucial intermediates in biochemical pathways . The interactions between this compound and these biomolecules are primarily based on its ability to donate phosphorus atoms, thereby modifying the structure and function of the target molecules.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound can modulate the activity of specific enzymes involved in phosphorylation reactions, thereby affecting signal transduction pathways . Additionally, it has been observed to alter gene expression patterns by interacting with transcription factors and other regulatory proteins. The impact of this compound on cellular metabolism includes changes in the levels of key metabolites and the flux of metabolic pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modify their activity. This compound acts as a phosphitylating agent, transferring phosphorus atoms to target molecules, which can result in enzyme inhibition or activation . The binding interactions between this compound and its targets are mediated by its phosphorus-containing functional groups, which form covalent bonds with nucleophilic sites on the biomolecules. These interactions can lead to changes in gene expression by altering the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in cell signaling pathways and gene expression patterns.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it can induce toxic effects, including enzyme inhibition and disruption of cellular processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response. Adverse effects at high doses include cellular toxicity and potential organ damage.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to phosphorus metabolism. This compound interacts with enzymes such as phosphatases and kinases, which play key roles in the regulation of metabolic flux and metabolite levels . The presence of this compound can alter the balance of phosphorylation and dephosphorylation reactions, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites where it can exert its biochemical effects. The compound’s distribution is influenced by its solubility properties, with higher solubility in organic solvents such as THF and acetonitrile .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, where it can perform its biochemical functions . The localization of this compound can affect its activity and function, as it may interact with different sets of biomolecules in various cellular environments.

properties

IUPAC Name |

N,N-diethyl-1,5-dihydro-2,4,3-benzodioxaphosphepin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18NO2P/c1-3-13(4-2)16-14-9-11-7-5-6-8-12(11)10-15-16/h5-8H,3-4,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAKPBBWYIWXJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P1OCC2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400691 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82372-35-8 | |

| Record name | o-Xylylene N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[(4-Ethyl-2,3-dioxopiperazin-1-yl)carbonyl]amino}(4-hydroxyphenyl)acetic acid](/img/structure/B1598441.png)

![3-[Cyano(2,4-dichlorophenyl)methylene]carbazamidine](/img/structure/B1598443.png)